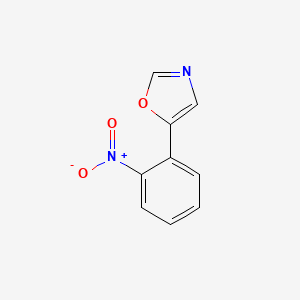

5-(2-Nitrophenyl)oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-5-10-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDNRGZVFKPHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380449 | |

| Record name | 5-(2-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-75-3 | |

| Record name | 5-(2-Nitrophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89808-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Nitro-phenyl)-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Bioactive Scaffold

The oxazole nucleus, a five-membered heteroaromatic ring, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a nitrophenyl substituent adds another layer of chemical and biological significance, often imparting unique electronic properties and potential for therapeutic applications. This guide provides a comprehensive technical overview of the physicochemical properties of a specific isomer, 5-(2-Nitrophenyl)oxazole, a molecule of interest for its potential role in drug discovery and development. By delving into its structural, spectroscopic, and physical characteristics, we aim to provide a foundational understanding for researchers navigating the chemical space of nitrophenyl-substituted heterocycles.

Molecular Identity and Structural Characteristics

This compound is a small organic molecule with the chemical formula C₉H₆N₂O₃.[2][3] Its structure features a central oxazole ring substituted at the 5-position with a 2-nitrophenyl group. The systematic IUPAC name for this compound is 5-(2-nitrophenyl)-1,3-oxazole.[2]

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| CAS Number | 89808-75-3 | [2][3] |

| Molecular Formula | C₉H₆N₂O₃ | [2][3] |

| Molecular Weight | 190.16 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CO2)[O-] | [2] |

| InChIKey | PUDNRGZVFKPHNG-UHFFFAOYSA-N | [2] |

The presence of the nitro group in the ortho position of the phenyl ring introduces significant steric and electronic effects that influence the molecule's conformation and reactivity. The planarity of the oxazole and phenyl rings is a key determinant of its interaction with biological targets.

Synthesis and Purification: A Methodological Overview

The synthesis of 5-substituted oxazoles can be achieved through various established methodologies. A common and effective route for the preparation of 5-aryloxazoles involves the Van Leusen reaction. This reaction typically utilizes a substituted aromatic aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound via the Van Leusen reaction.

Experimental Protocol: A Generalized Approach

Materials:

-

2-Nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol

-

Dichloromethane

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between water and dichloromethane.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, MS) and determine its melting point.

Physicochemical Properties: A Data-Driven Analysis

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data for this compound

| Property | Value | Method | Source(s) |

| Melting Point | 137-139 °C | Experimental | |

| XLogP3-AA | 1.8 | Computed | [2] |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | Computed | [2] |

| Hydrogen Bond Donor Count | 0 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [2] |

| Rotatable Bond Count | 1 | Computed | [2] |

The melting point of 137-139 °C suggests that this compound is a solid at room temperature. The computed XLogP3-AA value of 1.8 indicates a moderate lipophilicity, which is a crucial factor for membrane permeability.[2] The topological polar surface area (TPSA) of 71.8 Ų is within the range typically associated with good oral bioavailability.[2]

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

While specific experimental spectra for this compound are not widely published, a predictive analysis based on the known spectroscopic behavior of related oxazole and nitrophenyl derivatives can provide valuable insights for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole and the nitrophenyl rings. The protons on the oxazole ring (at positions 2 and 4) would likely appear as singlets in the downfield region. The four protons of the disubstituted benzene ring would exhibit a complex multiplet pattern, influenced by their coupling with each other.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the oxazole ring carbons would be characteristic of this heterocyclic system, while the signals for the nitrophenyl carbons would be influenced by the electron-withdrawing nitro group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching of the aromatic rings.

-

C=N and C=C stretching vibrations of the oxazole and phenyl rings.

-

Asymmetric and symmetric stretching of the nitro group (NO₂) , which are typically strong bands in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C-O-C stretching of the oxazole ring.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.16 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the oxazole ring, providing further structural confirmation.

Potential Biological Significance: An Outlook

The oxazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The nitrophenyl moiety is also a common feature in bioactive molecules, often contributing to their mechanism of action. While specific biological studies on this compound are not yet prominent in the literature, its structural features suggest potential for further investigation in several therapeutic areas.

Caption: Potential therapeutic areas for this compound based on its structural motifs.

Conclusion and Future Directions

This compound presents itself as a molecule with a well-defined chemical identity and promising, yet largely unexplored, physicochemical and biological properties. This guide has synthesized the currently available data to provide a foundational technical overview. The key experimental value of its melting point has been established, and predictive insights into its spectroscopic characteristics have been offered. However, to fully unlock its potential, further experimental investigations are imperative. Detailed studies on its solubility, comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), and X-ray crystallographic analysis would provide a complete physicochemical profile. Furthermore, systematic biological screening is warranted to elucidate its potential therapeutic value. This compound stands as a compelling candidate for further research in the quest for novel and effective therapeutic agents.

References

- (Reference to a general review on oxazole synthesis, if found)

-

CAS Common Chemistry. This compound. [Link]

- (Reference to a review on the biological activities of oxazoles, if found)

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to 5-(2-Nitrophenyl)oxazole (CAS: 89808-75-3): A Versatile Intermediate in Medicinal Chemistry

Foreword: The Strategic Value of Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount. These core structures serve as the foundation upon which diverse molecular architectures with tailored biological activities can be built. 5-(2-Nitrophenyl)oxazole is a prime example of such a scaffold. While not extensively profiled for its own biological activity, its constituent parts—the oxazole ring and the 2-nitrophenyl moiety—are well-established pharmacophores. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing a deep dive into the synthesis, properties, and, most importantly, the synthetic potential of this compound as a key building block for novel therapeutics.

Core Compound Analysis: this compound

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 89808-75-3 | [1][2] |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| IUPAC Name | 5-(2-nitrophenyl)-1,3-oxazole | [1] |

| SMILES | C1=CC=C(C(=C1)C2=CN=CO2)[O-] | [1] |

| Predicted XLogP | 1.8 | [1] |

| Topological Polar Surface Area | 71.9 Ų | [1] |

Spectroscopic Profile (Predicted)

Detailed, published spectroscopic data for this compound is not widely available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons. The four protons of the 2-nitrophenyl group are expected to appear as a complex multiplet system in the downfield region (δ 7.5-8.2 ppm). The two protons of the oxazole ring would likely appear as distinct singlets or doublets, with the C2-H proton typically resonating at a higher chemical shift (δ ~8.0-8.5 ppm) than the C4-H proton (δ ~7.2-7.7 ppm).

-

¹³C NMR: The spectrum would display nine unique carbon signals. The six carbons of the nitrophenyl ring and the three carbons of the oxazole ring would all resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitro group (C-NO₂) and the carbons of the oxazole ring (C2, C4, C5) would have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands, as well as C-O-C stretching from the oxazole ring, would also be prominent.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 190. A prominent fragment would likely correspond to the loss of the nitro group (NO₂), resulting in a peak at m/z 144. Further fragmentation of the oxazole ring would also be observed.[3]

Synthesis of this compound: The Van Leusen Reaction

The most efficient and widely adopted method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[4][5][6][7][8] This reaction provides a direct route to the oxazole core from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5][6][7][8]

Mechanism of the Van Leusen Oxazole Synthesis

The reaction proceeds through a well-established mechanism:[4][5][7]

-

Deprotonation: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 2-nitrobenzaldehyde).

-

Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, with the oxygen attacking the isocyanide carbon to form a 5-membered oxazoline intermediate.

-

Elimination: A base-promoted elimination of the tosyl group (p-toluenesulfinic acid) from the oxazoline intermediate leads to the formation of the aromatic oxazole ring.

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the Van Leusen oxazole synthesis.[9]

Materials:

-

2-Nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).

-

To this mixture, add anhydrous potassium carbonate (2.0 eq) portion-wise.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Synthetic Utility and Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications.

Transformation of the Nitro Group

The 2-nitro group is a key functional handle that can be readily transformed into other functionalities, most importantly, an amino group.

Caption: Synthetic transformations of the nitro group.

The resulting 2-amino group can then be further elaborated through a variety of reactions, including:

-

Acylation: to form amides.

-

Sulfonylation: to form sulfonamides.

-

Reaction with isocyanates or isothiocyanates: to form ureas and thioureas.

-

Cyclization reactions: to form fused heterocyclic systems such as benzimidazoles or quinazolines.

These transformations allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

The Oxazole Scaffold in Bioactive Molecules

The oxazole ring itself is a well-established pharmacophore found in numerous compounds with a broad spectrum of biological activities, including:

-

Anticancer agents: Many oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, such as inhibition of topoisomerases, protein kinases, and tubulin polymerization.

-

Antimicrobial agents: The oxazole nucleus is present in several antibacterial and antifungal agents.

-

Anti-inflammatory agents: Oxazole derivatives have been shown to possess anti-inflammatory properties.

By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds that incorporate the oxazole scaffold and explore their potential as therapeutic agents in these and other disease areas.

Potential as a Precursor to Topoisomerase Inhibitors

Structurally related compounds, such as 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles, have been investigated as topoisomerase inhibitors with anticancer properties. This suggests that the 5-(2-nitrophenyl) moiety, when incorporated into appropriate heterocyclic systems, can contribute to potent biological activity. This compound serves as an excellent starting point for the synthesis of analogues and derivatives that could be screened for similar activities.

Conclusion and Future Perspectives

This compound is a strategically important molecule in medicinal chemistry. While its own biological profile is not extensively documented, its synthetic accessibility via the robust Van Leusen reaction and the presence of two key reactive moieties—the oxazole ring and the transformable nitro group—make it a highly valuable intermediate. This guide has provided a comprehensive overview of its synthesis, properties, and, most significantly, its potential as a building block for the creation of diverse libraries of compounds for drug discovery. Future research efforts focused on the elaboration of this scaffold are likely to yield novel molecules with significant therapeutic potential across a range of diseases, including cancer and infectious diseases.

References

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 4, 2026, from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H6N2O3). Retrieved January 4, 2026, from [Link]

-

MDPI. (2021). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 26(11), 3185. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved January 4, 2026, from [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2018). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved January 4, 2026, from [Link]

-

MDPI. (2020). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Molecules, 25(14), 3173. [Link]

-

ResearchGate. (2025). Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Retrieved January 4, 2026, from [Link]

-

SpringerLink. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

-

ResearchGate. (2021). Design, Synthesis and Biological Evaluation of New 5‐(2‐Nitrophenyl)‐1‐aryl‐1H‐pyrazoles as Topoisomerase Inhibitors. Retrieved January 4, 2026, from [Link]

-

PubMed. (1998). Synthesis and biological evaluation of a series of substituted pyrazolo[3,4-d]-1,2,3-triazoles.... Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2019). Biological profile of oxazole derivatives. Retrieved January 4, 2026, from [Link]

-

MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4834. [Link]

-

NIH. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved January 4, 2026, from [Link]

-

MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 30(1), 1. [Link]

-

Indian Academy of Sciences. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences, 130(10), 1-7. [Link]

-

NIH. (2020). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | C9H6N2O3 | CID 2777272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

molecular structure of 5-(2-Nitrophenyl)oxazole.

An In-Depth Technical Guide to the Molecular Structure of 5-(2-Nitrophenyl)oxazole For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No. 89808-75-3). The document elucidates the synthesis, physicochemical properties, and detailed spectroscopic characterization of this heterocyclic compound. By integrating principles of synthetic chemistry with advanced analytical techniques, this guide serves as an authoritative resource for professionals engaged in medicinal chemistry, materials science, and organic synthesis. We explore the causality behind synthetic strategies, provide validated protocols for its preparation and analysis, and discuss the molecule's structural nuances, which are critical for its potential applications in drug development and other scientific fields.

Introduction: The Scientific Significance of a Hybrid Scaffold

This compound is a heteroaromatic compound that merges two moieties of significant chemical and pharmaceutical interest: the oxazole ring and a nitrophenyl group. The oxazole nucleus is a five-membered heterocycle containing oxygen and nitrogen atoms, a scaffold found in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence and substitution pattern of functional groups on the oxazole ring play a pivotal role in modulating these therapeutic effects.[2]

Simultaneously, the 2-nitrophenyl group introduces a site of versatile reactivity and potential biological interaction. Nitroaromatic compounds are known precursors for synthesizing amines, which are fundamental building blocks in drug development. Furthermore, the nitro group itself is a key feature in several therapeutic agents, including antitubercular and antiprotozoal drugs.[4][5] The specific ortho-positioning of the nitro group relative to the oxazole linkage creates steric and electronic effects that influence the molecule's overall conformation and reactivity.

This guide provides an in-depth examination of the molecule's structure, from its synthesis to its detailed characterization, offering the foundational knowledge required for its application in advanced research.

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These data are essential for experimental design, safety assessment, and computational modeling.

| Property | Value | Source |

| CAS Number | 89808-75-3 | [6][7][8][9] |

| Molecular Formula | C₉H₆N₂O₃ | [6][7] |

| Molecular Weight | 190.16 g/mol | [6][7] |

| IUPAC Name | 5-(2-nitrophenyl)-1,3-oxazole | [6] |

| Melting Point | 137-139 °C | [8] |

| Topological Polar Surface Area | 71.8 Ų | [6] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 1 | [7] |

| XLogP3-AA (Predicted) | 1.8 | [6] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CO2)[O-] | [6][8] |

| InChIKey | PUDNRGZVFKPHNG-UHFFFAOYSA-N | [6][8] |

Synthesis and Structural Elucidation

The construction of the this compound scaffold is most effectively achieved through established heterocyclic chemistry methodologies. The choice of synthetic route is dictated by the availability of starting materials, reaction efficiency, and scalability.

Rationale for Synthetic Approach: The Van Leusen Reaction

For the synthesis of 5-substituted oxazoles, the Van Leusen oxazole synthesis is a highly reliable and versatile method.[10][11] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a "C2N1" synthon.[11] The reaction proceeds via a [3+2] cycloaddition mechanism with an aldehyde, in this case, 2-nitrobenzaldehyde. The primary advantages of this approach are its operational simplicity (often a one-pot procedure), the use of readily available starting materials, and generally high yields, making it a preferred method for laboratory and multigram-scale preparations.[11][12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous substituted oxazoles.[12]

Reagents:

-

2-Nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzaldehyde (1.0 eq) and methanol to create a ~0.5 M solution.

-

Add tosylmethyl isocyanide (TosMIC) (1.0 eq) to the solution.

-

Add anhydrous potassium carbonate (2.5-3.0 eq) to the mixture. The suspension will typically turn a brown color.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Partition the resulting solid residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Workflow for Synthesis and Analysis

The logical flow from synthesis to structural confirmation is a cornerstone of chemical research.

Caption: Structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit distinct signals for the aromatic protons on both the phenyl and oxazole rings.

-

Oxazole Protons: Two singlets are expected for the protons on the oxazole ring. The proton at the C2 position (H2) will appear as a singlet at a lower field (~8.0-8.4 ppm) due to its proximity to both heteroatoms. The proton at the C4 position (H4) will also be a singlet, typically appearing at a slightly higher field (~7.7-8.0 ppm). [12]* Nitrophenyl Protons: The four protons on the 2-nitrophenyl ring will present as a complex multiplet system in the aromatic region (~7.4-8.2 ppm). Due to the ortho-substitution, they will show characteristic coupling patterns (doublets, triplets, or doublets of doublets).

¹³C NMR (Carbon NMR): The carbon spectrum provides information on all unique carbon environments.

-

Oxazole Carbons: The three carbons of the oxazole ring are expected in the range of ~120-160 ppm. C2 is typically the most deshielded, followed by C5, and then C4. [12]* Nitrophenyl Carbons: Six distinct signals are expected for the phenyl ring carbons. The carbon bearing the nitro group (C2') and the carbon attached to the oxazole ring (C1') will be significantly shifted due to the electronic effects of their substituents.

| Predicted NMR Data (in CDCl₃) | ||

| ¹H NMR | Chemical Shift (δ, ppm) | Assignment |

| ~8.2 - 8.4 | Singlet, 1H (Oxazole H2) | |

| ~7.8 - 8.1 | Multiplet, 2H (Aromatic H) | |

| ~7.7 - 7.9 | Singlet, 1H (Oxazole H4) | |

| ~7.5 - 7.7 | Multiplet, 2H (Aromatic H) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | Oxazole C5 | |

| ~150 - 153 | Oxazole C2 | |

| ~147 - 150 | Aromatic C-NO₂ | |

| ~123 - 135 | 5 Aromatic CH & C-Oxazole | |

| ~120 - 123 | Oxazole C4 |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibration Type |

| 1520 - 1560 | Asymmetric N-O Stretch |

| 1340 - 1370 | Symmetric N-O Stretch |

| 1610 - 1650 | C=N Stretch |

| 1500 - 1580 | C=C Stretch |

| 1050 - 1150 | C-O-C Stretch |

| 3050 - 3150 | C-H Stretch |

The two strong absorption bands for the nitro group are the most diagnostic feature in the IR spectrum, providing unambiguous evidence of its presence.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation patterns, which further corroborates its structure.

-

Molecular Ion Peak ([M]⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₆N₂O₃ (190.0378 Da). [6]* Key Fragmentation Pathways: Electron impact ionization would likely induce fragmentation of the molecule. Common fragmentation patterns for such structures include:

-

Loss of NO₂ (m/z 46) to give a fragment at [M-46]⁺.

-

Loss of CO (m/z 28) from the oxazole ring.

-

Cleavage to form benzonitrile or related fragments. [13]

-

Reactivity and Potential Applications in Drug Development

The molecular structure of this compound provides distinct sites for chemical modification, making it a valuable scaffold for creating libraries of new chemical entities.

Caption: Potential Reactivity and Applications of the Scaffold.

The most significant chemical transformation is the reduction of the nitro group to an amine (e.g., using catalytic hydrogenation). This yields 5-(2-Aminophenyl)oxazole, a versatile intermediate that can be further functionalized to access a wide range of derivatives for structure-activity relationship (SAR) studies. Given the established biological activities of related nitrophenyl and oxazole-containing heterocycles, this scaffold is a promising starting point for developing novel agents targeting cancer, pathogenic microbes, and tuberculosis. [4][14][15][16]

Conclusion

The molecular structure of this compound is definitively established through a synergistic combination of synthetic chemistry and spectroscopic analysis. Its preparation via the Van Leusen reaction provides an efficient route to this valuable scaffold. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a detailed and self-validating map of its atomic connectivity and functional groups. The presence of the reactive nitro group and the biologically relevant oxazole core makes this compound a molecule of considerable interest for researchers, scientists, and drug development professionals exploring new therapeutic agents.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate. Retrieved December 21, 2025, from [Link]

-

Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 823-834. Retrieved December 21, 2025, from [Link]

-

Chen, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1645. Retrieved December 21, 2025, from [Link]

-

Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved December 21, 2025, from [Link]

-

A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Conference Proceedings. Retrieved December 21, 2025, from [Link]

-

This compound. (n.d.). PubChem. Retrieved December 21, 2025, from [Link]

-

Perni, R. B., et al. (2002). Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Organic Process Research & Development, 6(4), 482-485. Retrieved December 21, 2025, from [Link]

-

This compound. (n.d.). CAS Common Chemistry. Retrieved December 21, 2025, from [Link]

-

This compound. (n.d.). Alchem Pharmtech. Retrieved December 21, 2025, from [Link]

-

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2013). ResearchGate. Retrieved December 21, 2025, from [Link]

-

Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2024). ResearchGate. Retrieved December 21, 2025, from [Link]

-

Bakhite, E. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(9), 8767-8776. Retrieved December 21, 2025, from [Link]

-

Bakhite, E. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(9), 8767-8776. Retrieved December 21, 2025, from [Link]

-

Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 28. Retrieved December 21, 2025, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Retrieved December 21, 2025, from [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. Retrieved December 21, 2025, from [Link]

-

OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020, May 21). YouTube. Retrieved December 21, 2025, from [Link]

-

Mass spectrometry of oxazoles. (n.d.). University of Palermo. Retrieved December 21, 2025, from [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). ResearchGate. Retrieved December 21, 2025, from [Link]

-

El-Sayed, M. T., et al. (2019). Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents. Bioorganic Chemistry, 88, 102969. Retrieved December 21, 2025, from [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved December 21, 2025, from [Link]

-

Design, Synthesis and Biological Evaluation of New 5‐(2‐Nitrophenyl)‐1‐aryl‐1H‐pyrazoles as Topoisomerase Inhibitors. (2021). ResearchGate. Retrieved December 21, 2025, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H6N2O3 | CID 2777272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 5-(2-Nitrophenyl)-1,3-oxazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and its utility as a versatile synthetic intermediate.[1][2] This five-membered heterocyclic ring, containing both nitrogen and oxygen, offers a unique combination of electronic properties and structural rigidity, making it an attractive moiety for the design of novel therapeutics.[3] Among the vast family of oxazole derivatives, 5-(2-nitrophenyl)-1,3-oxazole emerges as a compound of significant interest due to its potential as a building block in the synthesis of more complex molecules with diverse pharmacological activities, including anticancer and anti-inflammatory agents.[1][4] This technical guide provides a comprehensive overview of 5-(2-nitrophenyl)-1,3-oxazole, detailing its synthesis via the Van Leusen reaction, thorough characterization, and its prospective applications in drug discovery and development.

Chemical Identity and Properties

-

IUPAC Name: 5-(2-nitrophenyl)-1,3-oxazole[5]

-

CAS Number: 89808-75-3[2]

-

Molecular Formula: C₉H₆N₂O₃[5]

-

Molecular Weight: 190.16 g/mol [5]

| Property | Value |

| Appearance | Pale yellow solid (predicted) |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane (predicted) |

Synthesis of 5-(2-Nitrophenyl)-1,3-oxazole: The Van Leusen Reaction

The most direct and widely employed method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen oxazole synthesis.[6] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1] For the synthesis of 5-(2-nitrophenyl)-1,3-oxazole, 2-nitrobenzaldehyde serves as the aldehyde precursor.

Reaction Scheme

Caption: Van Leusen synthesis of 5-(2-Nitrophenyl)-1,3-oxazole.

Mechanism of the Van Leusen Oxazole Synthesis

The Van Leusen reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, typically potassium carbonate, to form a resonance-stabilized carbanion.[1]

-

Nucleophilic Addition: The TosMIC carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This addition forms an intermediate alkoxide.

-

Cyclization: The newly formed alkoxide then undergoes an intramolecular cyclization by attacking the isocyanide carbon, leading to the formation of a five-membered oxazoline ring.[7]

-

Elimination: The final step involves the base-mediated elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. This elimination results in the formation of the aromatic 1,3-oxazole ring.[1]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-aryl-1,3-oxazoles via the Van Leusen reaction and can be adapted for the synthesis of 5-(2-nitrophenyl)-1,3-oxazole.[8]

Materials:

-

2-Nitrobenzaldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (solvent)

-

Ethyl acetate (for extraction)

-

Water (for workup)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzaldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add methanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), to afford pure 5-(2-nitrophenyl)-1,3-oxazole.

Characterization of 5-(2-Nitrophenyl)-1,3-oxazole

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic data for 5-(2-nitrophenyl)-1,3-oxazole.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the oxazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 1H | Proton ortho to the nitro group |

| ~7.8-8.0 | m | 2H | Aromatic protons |

| ~7.6-7.8 | m | 2H | Aromatic proton and oxazole C4-H |

| ~7.4-7.5 | s | 1H | Oxazole C2-H |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Oxazole C2 |

| ~148-150 | Carbon bearing the nitro group |

| ~120-140 | Aromatic and oxazole carbons |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3200 | C-H stretching (aromatic and oxazole) |

| ~1590-1610 | C=C stretching (aromatic) |

| ~1520-1540 | Asymmetric NO₂ stretching |

| ~1340-1360 | Symmetric NO₂ stretching |

| ~1100-1200 | C-O-C stretching (oxazole ring) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 191.0451

Applications in Drug Discovery and Development

The 5-(2-nitrophenyl)-1,3-oxazole scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group provides a handle for further chemical transformations, such as reduction to an amine, which can then be functionalized to introduce diverse substituents.

As a Precursor for Kinase Inhibitors

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature heterocyclic cores. The oxazole ring can serve as a central scaffold for the development of such inhibitors.[9] The 2-aminophenyl-substituted oxazole, which can be readily prepared from 5-(2-nitrophenyl)-1,3-oxazole by reduction of the nitro group, is a key pharmacophore in some kinase inhibitor designs.

Caption: Synthetic utility in kinase inhibitor development.

Building Block for Novel Heterocyclic Systems

The reactive nature of the oxazole ring and the functionalizability of the nitrophenyl group make this compound an excellent starting material for the construction of more elaborate heterocyclic systems. These systems may possess unique biological activities, and their synthesis is a key area of research in medicinal chemistry.[3]

Conclusion

5-(2-Nitrophenyl)-1,3-oxazole is a valuable heterocyclic compound with a straightforward and efficient synthesis via the Van Leusen reaction. Its well-defined chemical properties and the potential for further functionalization make it a significant building block for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides a foundational understanding of this important molecule, offering researchers and drug development professionals the necessary information to leverage its potential in their scientific endeavors.

References

- BenchChem. (2025). Van Leusen Oxazole Synthesis: A Technical Support Guide. BenchChem.

- PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.

- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- ResearchGate. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.

- ResearchGate. (2007). Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497.

- ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.

- ResearchGate. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Guidechem. (n.d.). 5-(2-NITROPHENYL)-1,3-OXAZOLE 89808-75-3 wiki. Guidechem.

- National Center for Biotechnology Information. (n.d.).

- PubChem. (n.d.). 5-Nitro-2-phenyl-1,3-oxazole. PubChem.

- MDPI. (n.d.). In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. MDPI.

- BLD Pharm. (n.d.). 89808-75-3|5-(2-Nitrophenyl)oxazole|BLD Pharm. BLD Pharm.

- National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal.

- Sciforum. (n.d.).

- Wikipedia. (n.d.). Van Leusen reaction. Wikipedia.

- Semantic Scholar. (2023).

- Alchem Pharmtech. (n.d.). CAS 89808-75-3 | this compound. Alchem Pharmtech.

- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.

- SpectraBase. (n.d.). Oxazole, 2-[2-(4-nitrophenyl)ethenyl]-5-phenyl- - Optional[MS (GC)] - Spectrum. SpectraBase.

- ChemSynthesis. (n.d.). 2-ethyl-5-(4-nitrophenyl)-1,3-oxazole. ChemSynthesis.

- PubMed. (2025).

- Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.

- National Institute of Standards and Technology. (n.d.). Oxazole - the NIST WebBook. National Institute of Standards and Technology.

- SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.

- ResearchGate. (2014). (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol.

- MDPI. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. MDPI.

- PubChem. (n.d.). 5-(2-Phenylphenyl)-1,3-oxazole. PubChem.

- National Institute of Standards and Technology. (n.d.). Oxazole, 2,5-diphenyl- - the NIST WebBook. National Institute of Standards and Technology.

Sources

- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Strategic Synthesis of 5-(2-Nitrophenyl)oxazole Derivatives: A Guide for Core Scaffold Development

An In-depth Technical Guide for Drug Development Professionals

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a versatile scaffold make it a privileged structure in drug discovery. This guide provides an in-depth analysis of the principal synthetic strategies for constructing 5-(2-nitrophenyl)oxazole derivatives, a class of compounds with significant potential as intermediates in the development of novel therapeutic agents. We will dissect the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for the most effective synthetic routes, including the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and modern cross-coupling methodologies. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these powerful synthetic tools.

Introduction: The Strategic Importance of the 5-Aryloxazole Scaffold

The 5-aryloxazole framework is a critical pharmacophore due to its rigid, planar structure and its capacity for diverse electronic interactions within biological systems.[2] The introduction of a 2-nitrophenyl group at the 5-position serves a dual purpose. Firstly, it acts as a valuable synthetic handle; the nitro group can be readily reduced to an amine, opening avenues for further functionalization and library development. Secondly, the electron-withdrawing nature of the nitrophenyl ring significantly modulates the electronic character of the oxazole core, influencing its binding affinities and metabolic stability.

This guide moves beyond a simple recitation of reactions, focusing instead on the causality behind methodological choices. We will explore how reaction conditions are optimized to favor specific outcomes, why certain catalysts are chosen, and how to troubleshoot common synthetic challenges, providing a robust and validated pathway to these high-value intermediates.

Primary Synthetic Route: The Van Leusen Oxazole Synthesis

For the direct construction of 5-substituted oxazoles from aldehydes, the Van Leusen reaction is arguably the most efficient and widely adopted method.[3][4] It facilitates a one-pot synthesis from readily available starting materials: an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[5]

Mechanistic Rationale

The power of the Van Leusen synthesis lies in the unique reactivity of the TosMIC reagent.[6] The reaction proceeds through a well-defined pathway, which is crucial to understand for optimization and troubleshooting.

-

Deprotonation: A base, typically potassium carbonate or potassium phosphate, is used to deprotonate the acidic methylene group of TosMIC, generating a nucleophilic carbanion.[3][7] The tosyl group is essential here, as its electron-withdrawing nature significantly increases the acidity of these protons.

-

Nucleophilic Attack & Cyclization: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 2-nitrobenzaldehyde). The resulting alkoxide intermediate then undergoes a rapid intramolecular cyclization, attacking the isocyanide carbon to form a 5-hydroxyoxazoline intermediate.[4]

-

Elimination & Aromatization: The final step is the base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate. This elimination is the thermodynamic driving force of the reaction, leading to the formation of the stable, aromatic oxazole ring.[5]

Caption: Van Leusen Oxazole Synthesis Workflow.

Validated Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis provides a significant advantage by dramatically reducing reaction times while often improving yields.[7] The following protocol is optimized for efficiency and scalability.

Materials:

-

2-Nitrobenzaldehyde

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium Phosphate (K₃PO₄)

-

Isopropyl Alcohol (IPA)

-

Ethyl Acetate

-

Brine Solution

Procedure:

-

Reaction Setup: To a 50 mL microwave-safe vessel, add 2-nitrobenzaldehyde (1.0 eq, e.g., 1.18 mmol, 0.178 g) and TosMIC (1.0 eq, 1.18 mmol, 0.230 g).

-

Solvent Addition: Add isopropyl alcohol (10 mL).

-

Base Addition: Add potassium phosphate (K₃PO₄) (2.0 eq, 2.36 mmol, 0.500 g).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with stirring (800 rpm) at 65°C for 8-10 minutes.[7] Causality Note: The use of a polar solvent like IPA facilitates efficient heating under microwave irradiation. K₃PO₄ is a sufficiently strong, non-nucleophilic base to drive the initial deprotonation without causing side reactions.

-

Reaction Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate:Hexanes).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

This protocol has been shown to be scalable, affording the desired product in high yield.[7]

Classic Approach: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a foundational method for preparing oxazoles via the cyclodehydration of 2-acylamino-ketones.[8][9][10] While it involves more steps than the Van Leusen approach, it is highly robust and versatile.

Mechanistic Rationale

The core of this synthesis is an acid-catalyzed intramolecular cyclization followed by dehydration.[11]

-

Precursor Synthesis: The required 2-acylamino-ketone precursor must first be synthesized. A common route is the acylation of an aminoketone.

-

Carbonyl Protonation: A strong dehydrating acid (e.g., concentrated H₂SO₄, polyphosphoric acid) protonates the ketone carbonyl, increasing its electrophilicity.[12]

-

Intramolecular Cyclization: The nucleophilic oxygen of the adjacent amide group attacks the activated carbonyl carbon, forming a five-membered ring intermediate (a hydroxydihydrooxazole).[11]

-

Dehydration: Under the strongly acidic and dehydrating conditions, the hydroxyl group is protonated and eliminated as a molecule of water, resulting in the formation of the aromatic oxazole ring.

Caption: Robinson-Gabriel Synthesis Mechanism.

Experimental Protocol: Cyclodehydration

This protocol assumes the successful synthesis of the 2-(2-nitrobenzamido)acetophenone precursor.

Materials:

-

2-(2-Nitrobenzamido)acetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Sodium Bicarbonate Solution (Saturated)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the 2-(2-nitrobenzamido)acetophenone (1.0 eq).

-

Acid Addition: Cool the flask in an ice bath. Cautiously and slowly add concentrated sulfuric acid (e.g., 5-10 eq) with continuous stirring. Safety and Causality Note: This step is highly exothermic. Slow addition and cooling are critical to control the reaction temperature. Sulfuric acid serves as both the catalyst for cyclization and the dehydrating agent.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-70°C) for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture back to room temperature and then pour it carefully onto a large volume of crushed ice with vigorous stirring.

-

Precipitation and Neutralization: The product should precipitate out of the aqueous solution. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Modern Strategies: Metal-Catalyzed Cross-Coupling

For more complex derivatives or when modularity is desired, modern cross-coupling reactions offer a powerful alternative. These methods typically involve constructing the 5-aryloxazole by forming the key C5-Aryl bond on a pre-existing oxazole ring.

Sonogashira Coupling Approach

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[13] This can be adapted to synthesize this compound.

Strategy:

-

Route A: Couple a 5-halooxazole (e.g., 5-iodooxazole) with 2-ethynyl-1-nitrobenzene.

-

Route B: Couple oxazole itself (after deprotonation at C5, which can be challenging) or a 5-ethynyloxazole with 1-halo-2-nitrobenzene.

The key advantage of this approach is its modularity, allowing for the late-stage introduction of the nitrophenyl group. The reaction proceeds under mild conditions, which is beneficial for sensitive functional groups.[13]

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-heteroatom and carbon-carbon bonds.[14][15] While traditionally requiring harsh conditions, modern protocols with specific ligands have enabled these reactions to proceed under milder temperatures.[16][17] A potential strategy would involve the coupling of a 5-halooxazole with a 2-nitrophenyl nucleophile, though this is less common for C-C bond formation to oxazoles compared to palladium-catalyzed methods.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends on the specific goals of the research program, including scale, cost, available starting materials, and the need for analogue synthesis.

| Method | Starting Materials | Key Advantages | Key Disadvantages | Ideal Application |

| Van Leusen Synthesis | 2-Nitrobenzaldehyde, TosMIC | High efficiency, one-pot procedure, mild conditions, readily available starting materials.[3][4] | TosMIC can be expensive at large scale. | Rapid synthesis of the core scaffold for initial biological screening. |

| Robinson-Gabriel | 2-Acylamino-ketone | Robust, well-established, uses inexpensive reagents (strong acids).[8][10] | Multi-step precursor synthesis required, harsh dehydrating conditions may not be suitable for sensitive substrates. | Large-scale, cost-effective production where substrate tolerance is not a concern. |

| Sonogashira Coupling | 5-Halooxazole, 2-Nitrophenylacetylene | High modularity, mild conditions, excellent functional group tolerance.[13] | Requires multi-step synthesis of coupling partners, potential cost of palladium catalysts. | Late-stage functionalization and synthesis of a diverse library of analogues. |

Conclusion

The synthesis of this compound derivatives is readily achievable through several robust and well-documented chemical pathways. For direct and efficient synthesis, the Van Leusen Oxazole Synthesis stands out as the premier choice, particularly when enhanced by microwave irradiation.[7] The classic Robinson-Gabriel Synthesis remains a viable, cost-effective alternative for large-scale production, provided the necessary precursor is accessible. Finally, modern metal-catalyzed cross-coupling reactions offer unparalleled flexibility for analogue and library synthesis, allowing for late-stage diversification. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers and drug development professionals to select and execute the optimal synthetic strategy for their specific objectives, accelerating the discovery of next-generation therapeutics.

References

- Robinson–Gabriel synthesis - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKG3fKYhXtItGi-rNiiJ8IjJguC1oS_VMFih6NgOZzQK34kJnP2-27sBa5QzIEipzNZUVKb6W6mM0W2RV7tJRnZGdgC2xoTLUr9Fc8GuABxnIGWvRKCteps6fN2WX5EbkotkIfrGq4gkyIHvtyxB4f1TeDn7B7lx3H1_o=]

- Robinson–Gabriel synthesis - Wikiwand. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs6VdNt0VG5ZVDj5UwUtlloPhnD-g1P7_9UqF0uPz1_ikYUtpG8ubxRdnFzdlNzXFNp4XOM6KfM9ntN0ARJyuGybJLeUnaggzzzINL26KvI9hHD25tAwcudKEWnvYqpSpcSTQ3e-neUz4Tl6VYq6ifgxg15j6XKc__0f75x3AUvOkm]

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERUZSeI9fLpjynQ7qdScpi797vT0ksNsueFPSDwe9XUoEvu8it8WjzwO3IOJIC7VoEr7h5Kk_sWlwvf4YehJ-0HgrWX8TXtwOIkJOJcCgnWdWSuxXaq-GSNgtJwyXaOMys8ZGBYOQCKJDRA9YtayasRoICbws_Q7cakksnT6ONCh8b8KV3MgTOoojXrLjDsbz2CH5xanXY3xfvdgvrK1CUPFnsHM8NLyD-0hjtq3zBZZHMdZZflu_M1CH3VF1Msw==]

- Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLQUiUBBhL11YFarCQRnnfgBjwUt2rXimLhKVy-s8wHNgBG7gWaj8dg4BzYuZxo-Q0aMr2j6ZX4GmkN4EDSdAViShQYnZvv26qEdIB1qbQjJlneT59Gawp3espw47IzL65X6-7Yj5RIMo3OHz77B5KNuLb3XJmXy_smYQYnuBBQt7ql5LkoqkMOieY_TchGlsPiuCQQ9C9FBY=]

- Robinson-Gabriel synthesis of oxazoles | Organic Chemistry - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGYqW-EHYruWOogSH4Zjj0BbRTt3wvsOVZNERrk5J11_UYQqdUG3aLEjCBcSDai6q5QNr5wVkrLdWM7uRByd7lRQfIrlfNXKIEOOBfBGsr17eRr9ksGlqj5WXLEaEABKPR_GbB6_M=]

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH1t5HFdX_Wfj9piuZZBN1x6F_Vvs5_I1QNffJHvgOLn5Q2qtvlnJ4fEEtuDM7Iwj9YUsY3A5ZEtnaj2_jJ5Tp7rTHtLeoxpYAfg0P5fXVS4bhFOKsB0OME-FRPjff3bzBlv4=]

- Application Notes and Protocols for Oxazole Ring Formation - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETIOfDra8LZZJZKpSpOsoYqBvb9bmzXdtsMeS15vw--dA5nF8Vohjq5FwXGpyr6i6cAxoQTI_9zog_Nr5FMkoau4SQrOOF2-rE8OU4zVcu5RyfF2dzqr2NS9-JCPoaMmNIjdJ8Y4uYjFydAvXMFSr3vXF3LRniBX6DRbeZm0slGnoYt3QUG2LWzviiRRMvfb1iyzbLirga=]

- A New Synthesis of Highly Functionalized Oxazoles - American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqofYpnX6zMYR54JolDig5oBucVXt1VScG9mqVglKFh-VveQ3Kl9V3TY77R5LwQQygNxb8yCEqBXKa3qhvCsydXqcJQgsN3X1GMaPZjcLTOFDxxAqjdQMFvyncG70kMl8SxnTnLmZYIGk4_UyRod5IaPeHStudYYLhfj-T49IRUUZdJC814L3bySqSf_vxD8o0NQJ4gz0H1T9O_freA9ne7FmsmLltO3hZs7rCoDPEs44phg==]

- Sonogashira coupling - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk2LWR-D30-3pT2be-Kxf4YMsqgR6VGkjdVxQ6jZJIIApT4H72QDCTvHCcZ3W05HwhUef_TruNAYtVE2AER0qUTz4E7W0ohj4LDogx46qdRQAi68F59r7D5xUdsJl6sW1kYjHIt0-enNOye6gA]

- Van Leusen Oxazole Synthesis - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaGeZ9RpGgpxRfWkhFzHY8zcc99qd4NGsTV_kCxzCk6wlSKdyaBa4HhmNFpFSLnPWDnMGDHJ00_BF-wSUjIs6x1tfHZfEaGE7bdA_sRtIcYGH-w9xVF2X9YlpEiH3JR6gTqlHHUqvoCWaB-vWFVaoku2wL0GUCTDr119p3xs0P3mDNUEP0CAukPQYdxg0=]

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEimcF2Mpc5JQQr4vVvUPtsNr7C_c0Gbyi9QR6e7uuUyGavZmZFnnaNrLHRbtCMaxhC_g0f3DJiHqjMXVXa5OGMcuqv4BFze0lEATp0jUWpuMd_Tp7BGbCDzITT5LNFKOOU1kRwCz9rQkD5mBA=]

- Van Leusen Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVpOiSsgKGvfx4sQr1-cHtATmMIyOGrpaRHWq9pLBmqgQflt1tGtcS-DQTWu16-DnBamkS4u_OMOfKGyT6Fij91va1Xh6TpK9G9gTesFU5NP6QQ656oVVHu7OUmJR-_hELdxJS6gM26x1Q4ClT-4Ir02k0kmaeR_UehJOBnvu0_Op3MOo=]

- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuygX3rkkiz2mQPYiwyON7M3S5i-refpN38QjaItrtngONMzREsoZtsiO4GxBeCLvAE6spAH5aD3Kn2L4ONNF_VtkZujWqoFm633nhsz7-UaYsBOZUjZtqQytkjXAZvJToyLYmHF5UfvrIZqE=]

- Ullmann condensation - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ7ARkVJ87I9TUoQLq6824hAeT1T7xSCHS2iMMq6eX_PYfkIZgyIGqrZQZHAXL9fLZGY98Oez9-3BST5aCK6X439v4byu15cUHgx09cmOojH0-LDuy1Ho7RudXKv9McHJoZjaN_v0TBhvkD_7C]

- Ullmann Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIRYb12dGUiVvggD_ND5WtH7i0N1JukWOMGI2S8oQeONkFi2WN-s_5Tsdi9cbWH-kis5WjYv5DBrStDiR4gLGwoFN0WWquliFwUoL1NeEwU3pNKkH0E3HHqdTtunXmWWvlroWZJFaauHzEBQTKE3VUvVX2YRWB_csxHFkW0e7Iqx8=]

- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMMGZrlr5Uh7ujB53yB22Zy21a95YEmZyGL59PyoVE2OPqxSOrZqBz-XTBvvj6Y6QExcgqHbhfbxgJZlpugFMyZ-wnEnN0Y559Txfw2QlksLls0ZnV7797Dby7ix5jcBAMV0UJ]

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLedJQI9a_ww8GNhRnNygRPpJIO8TgAlPJX6VDN0xfQP7FJDzBh-srTKbUenYhwvk6Q3zYD2wdD_dwN2lCO9jhqAs7zFihXqjmZf-J4EBXDF9vxQZBBdZsiuJ0qG-zpMCD5fZxQJZb_5Fw9k8=]

- Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling - American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM-bqZszGHKw1fMuagOWEiPDoXrb4o-WN-Jb38-jA16Jt3-M5oyYqNVfcSVAjoKlkYVhSebEWMlBisRPc3zCnitWqCY7m87gzdVOCQttVIfjl2mEzY7XRYwItLRjbi0xdofI5DdOcQ0Y8=]

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmydbdopgCs5F65g4TceZXpnGQ-s5xZOtiW56_Mipvqk-6STLgVQUQH1ocx1a_cOGXVMmFK8EAGpX93fFheNFDICvXngeYu8jN_H3JTtG6poi6P1HCYwNDS1v2w0mc95dFFoLLZGY9eRKTRjS4L43qhnQMBfhbVP2To9DX2Dhlvn3KFqpVIW83KYIzTfcqjMm-YHrBmmQiPDn5IumP3FHs]

- Synthesis of 5-aryloxazoles 31. | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu5zJmDDWSIJO6IVSeLQCu25D23bZqEpAWtU9aklmhgk3UesaiG3SxG0z8EwcIDIpBTCydUfiwb5GVZwNseogVH5mSjo92Hb1UPMQo47sF82rXcA0aJW7-TVZLWD4RGIfDFA1XR5rSNl_SG4Fvwu9qM2LM1X8LbQ-wbpVaerJluBzcC-UlJNsJBTohlA==]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. wikiwand.com [wikiwand.com]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arkat-usa.org [arkat-usa.org]

The Oxazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities in Drug Discovery

Introduction: The Enduring Relevance of the Oxazole Moiety in Medicinal Chemistry

The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at the 1 and 3 positions, respectively, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its inherent structural and electronic properties facilitate diverse non-covalent interactions with a wide array of biological targets, including enzymes and receptors.[3] This versatility has rendered oxazole and its derivatives a subject of intense investigation, leading to their incorporation into numerous natural products and clinically significant therapeutic agents.[1][3] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of oxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present quantitative data to illustrate structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation.

I. Anticancer Activity of Oxazole Derivatives: A Multi-pronged Assault on Malignancy

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a spectrum of cancer cell lines, including those with multidrug resistance.[4] Their efficacy stems from the ability to modulate multiple, critical signaling pathways and cellular processes essential for tumor growth, proliferation, and survival.[5][6]

Mechanisms of Anticancer Action

The anticancer effects of oxazole derivatives are diverse and target key vulnerabilities in cancer cells. Several prominent mechanisms have been elucidated:

-

Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many cancers. Oxazole derivatives have been shown to inhibit various kinases, including Receptor Tyrosine Kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Mesenchymal-Epithelial Transition factor (c-Met).[7][8] Simultaneous inhibition of these pathways can disrupt tumor angiogenesis, invasion, and metastasis.[7][9]

-

Targeting the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in numerous human cancers.[10][11] Oxazole-based compounds have been identified as potent inhibitors of STAT3 signaling, interfering with its activation and downstream gene expression, ultimately leading to reduced tumor cell proliferation and survival.[5][12]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Oxazole derivatives can act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][13] This mechanism is shared with well-established anticancer drugs, highlighting the potential of oxazoles in this therapeutic area.[14]

Quantitative Evaluation of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of representative oxazole derivatives against various cancer cell lines.

| Oxazole Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 Value (µM) | Reference |

| 1,3-Oxazole Derivative | Unspecified | Hep-2 (Laryngeal) | 60.2 | [15] |

| Piperidinyl-based Benzoxazole | Compound 11b (p-fluorophenyl) | A549 (Lung) | 0.181 | [7] |

| Piperidinyl-based Benzoxazole | Compound 5a | PC-3 (Prostate) | 0.145 | [7] |